molecular formula C17H22BrNO5 B15328648 4-(2-Bromophenoxy)-1-[(tert-butoxy)carbonyl]piperidine-4-carboxylicacid

4-(2-Bromophenoxy)-1-[(tert-butoxy)carbonyl]piperidine-4-carboxylicacid

Cat. No.: B15328648
M. Wt: 400.3 g/mol
InChI Key: OYHQQDHMMTUHIB-UHFFFAOYSA-N
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Description

4-(2-Bromophenoxy)-1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid is a piperidine-based compound featuring a 2-bromophenoxy substituent at the 4-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen. The carboxylic acid moiety at the 4-position enhances polarity and hydrogen-bonding capacity, while the bulky Boc group provides steric protection and modulates reactivity. This compound is primarily utilized in medicinal chemistry and organic synthesis as a building block for peptidomimetics or kinase inhibitors .

Properties

Molecular Formula

C17H22BrNO5

Molecular Weight

400.3 g/mol

IUPAC Name

4-(2-bromophenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid

InChI

InChI=1S/C17H22BrNO5/c1-16(2,3)24-15(22)19-10-8-17(9-11-19,14(20)21)23-13-7-5-4-6-12(13)18/h4-7H,8-11H2,1-3H3,(H,20,21)

InChI Key

OYHQQDHMMTUHIB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)O)OC2=CC=CC=C2Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromophenoxy)-1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid typically involves multiple steps:

    Formation of the Bromophenoxy Group: This can be achieved by reacting 2-bromophenol with an appropriate halogenating agent.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions.

    Protection of the Piperidine Nitrogen: The tert-butoxycarbonyl (Boc) group is introduced to protect the nitrogen atom in the piperidine ring. This is usually done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as flow chemistry and microreactor technology could be employed to enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromophenoxy)-1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The bromophenoxy group can be oxidized under specific conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the bromophenoxy group.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bromophenoxy group could yield a phenol derivative, while substitution reactions could result in various substituted phenoxy derivatives.

Scientific Research Applications

4-(2-Bromophenoxy)-1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid has several scientific research applications:

    Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving bromophenoxy and piperidine derivatives.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Bromophenoxy)-1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The bromophenoxy group can interact with various enzymes and receptors, while the piperidine ring can enhance the compound’s binding affinity and specificity. The tert-butoxycarbonyl group serves as a protecting group, preventing unwanted reactions during synthesis .

Comparison with Similar Compounds

Core Structural Variations

Piperidine vs. Pyrrolidine/Azetidine Derivatives
  • Piperidine Scaffold : The 6-membered piperidine ring (as in the target compound) offers greater conformational flexibility compared to 5-membered pyrrolidine or 4-membered azetidine analogs. For example, (2R,4S)-1-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid (CAS 1054547-38-4) has a rigid pyrrolidine core, which restricts rotational freedom and may influence binding affinity in biological targets .
  • Azetidine Hybrids : 1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}piperidine-4-carboxylic acid combines a piperidine with an azetidine substituent, creating unique steric and electronic effects for tailored reactivity .

Substituent Effects

Compound Name Substituent Key Properties
Target Compound 2-Bromophenoxy Bromine enhances electrophilicity; ether oxygen improves solubility in polar solvents
4-(4-Bromophenyl) Analogue (CAS 1076197-05-1) 4-Bromophenyl Lacks ether oxygen, reducing polarity; bromine position alters steric effects
1-[(tert-butoxy)carbonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid Pyrazole Heterocyclic pyrazole introduces hydrogen-bonding potential and modulates electronic effects
(2R,4S)-1-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid Trifluoromethyl Highly electronegative CF3 group increases lipophilicity and metabolic stability

Functional Group Impact

  • Carboxylic Acid: Present in all compared compounds, enabling salt formation and hydrogen bonding. Solubility varies; the target compound is slightly soluble in methanol and DMSO, similar to its 4-bromophenyl analog .
  • Boc Group : Conserved across analogs, the Boc group shields the amine during synthetic steps. Its steric bulk slows reaction kinetics in nucleophilic substitutions .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Solubility
Target Compound* C17H21BrNO5 ~408.27 Slight in MeOH, DMSO
4-(4-Bromophenyl) Analogue (CAS 1076197-05-1) C17H22BrNO4 384.26 Chloroform, MeOH, DMSO
Pyrrolidine Derivative (CAS 1054547-38-4) C11H16F3NO5 299.25 Not specified; likely polar aprotic solvents

*Exact formula inferred from structural analogs.

Stereochemical Considerations

  • The target compound’s stereochemistry is unspecified, whereas derivatives like (2S,4S)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid (CAS 96314-29-3) have defined configurations, critical for chiral recognition in drug design .

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